molecular formula C25H32N2O5S B3444573 Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate

Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B3444573
M. Wt: 472.6 g/mol
InChI Key: NRKCUBAFGXVQHG-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and various functional groups such as carbonyl, sulfonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the dimethylphenyl group is attached to the piperidine ring.

    Formation of the Ester Group: The ester group is formed through an esterification reaction involving ethanol and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves synthesizing the compound in large batches, allowing for precise control over reaction conditions.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, enabling efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate can be compared with similar compounds such as:

    This compound: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-5-32-25(29)22-12-14-26(15-13-22)24(28)21-9-7-20(8-10-21)17-27(33(4,30)31)23-11-6-18(2)19(3)16-23/h6-11,16,22H,5,12-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCUBAFGXVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate
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Ethyl 1-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]piperidine-4-carboxylate

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